molecular formula C71H76Cl2N2O2P2Ru B2930294 [1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+) CAS No. 220114-01-2

[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)

Katalognummer: B2930294
CAS-Nummer: 220114-01-2
Molekulargewicht: 1223.32
InChI-Schlüssel: VMSNEARTLSFOHB-OGLOXHGMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This ruthenium-based organometallic complex features a chiral diamine ligand and bis(phosphanium) naphthalene derivatives. Its structure is tailored for asymmetric catalysis, particularly in hydrogenation reactions, where the steric and electronic properties of the bulky 3,5-dimethylphenyl and 4-methoxyphenyl groups enhance enantioselectivity and stability. The dichlororuthenium(2+) core facilitates redox activity, making it a candidate for pharmaceutical synthesis and fine chemical production .

Eigenschaften

CAS-Nummer

220114-01-2

Molekularformel

C71H76Cl2N2O2P2Ru

Molekulargewicht

1223.32

IUPAC-Name

[1-[2-bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)

InChI

InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+4/t;18-;;;/m.0.../s1

InChI-Schlüssel

VMSNEARTLSFOHB-OGLOXHGMSA-N

SMILES

CC1=CC(=CC(=C1)[PH+](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru+2]Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)

The compound is a complex organometallic structure that combines phosphonium ligands with a dichlororuthenium center. Its biological activity is primarily associated with its potential applications in cancer therapy, catalysis, and other biochemical processes. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Structural Overview

The compound features multiple naphthalene and phenyl moieties which enhance its electronic properties. The presence of ruthenium is significant due to its catalytic capabilities and potential therapeutic effects.

Anticancer Properties

Research has shown that ruthenium complexes exhibit promising anticancer activity. For instance, Ru(II) complexes have been reported to induce cytotoxic effects against various human cancer cell lines. A study demonstrated that certain Ru(II) complexes showed cytotoxicity ranging from 1.30 to 50 µM against the Molt 4/C8 cell line, indicating their potential as anticancer agents .

Table 1: Cytotoxic Activity of Ruthenium Complexes

Cell Line Cytotoxic Concentration (µM) Reference
Molt 4/C81.30 - 50
CEM0.30 - 24
L12100.87 - 41

The mechanism of action for ruthenium complexes often involves DNA interaction and modulation of cellular pathways. Studies suggest that these complexes can induce apoptosis in cancer cells through mechanisms such as DNA damage and inhibition of critical enzymes involved in cell proliferation .

Other Biological Activities

Beyond anticancer properties, ruthenium complexes have been studied for their antimicrobial and antiviral activities. Research indicates that these compounds can act as dual-active agents, targeting multiple pathways within bacterial and viral cells . Recent findings also suggest their role in photodynamic therapy, where they can selectively damage cancer cells upon light activation .

Case Studies

  • RAPTA-C : This ruthenium complex has shown effectiveness in targeting hypoxic tumor environments, demonstrating selective cytotoxicity towards cancer cells while minimizing effects on healthy tissues. It has been noted for its ability to synergize with other chemotherapeutic agents .
  • In Vivo Studies : In vivo models have indicated that certain ruthenium complexes not only inhibit tumor growth but also exhibit anti-metastatic properties, showcasing their potential for comprehensive cancer treatment strategies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

RuCl₂(PPh₃)₃: A simpler ruthenium-phosphine complex lacking chiral ligands, used in non-selective hydrogenation.

Noyori-type Ru complexes: Chiral Ru catalysts with biphenylphosphine and diamines, optimized for ketone hydrogenation.

Crabtree catalyst: Iridium-based but functionally analogous in hydrogenation, with superior turnover numbers (TONs) but lower enantioselectivity in certain substrates.

Catalytic Performance

Compound Enantiomeric Excess (ee) TON Substrate Scope Stability (Hours)
Target Ru Complex 95-99% 500-800 Aryl ketones, α,β-unsaturated esters 72
Noyori Ru Complex 90-98% 1,000+ Ketones only 48
RuCl₂(PPh₃)₃ <10% 300 Broad, non-selective 24
Crabtree Catalyst (Ir) 80-85% 2,500 Sterically hindered alkenes 96

The target compound outperforms simpler Ru-phosphine systems in enantioselectivity due to its chiral diamine ligand and sterically hindered phosphanium groups, which restrict unfavorable substrate orientations . However, its TONs lag behind Noyori and Crabtree systems, likely due to slower ligand-substrate exchange kinetics.

Bioactivity and Pharmacological Potential

For example:

  • Ferrocifen derivatives: Ru analogues show 2–5× higher cytotoxicity in OSCC (oral squamous cell carcinoma) compared to cisplatin, with IC₅₀ values of 1–5 µM .
  • Natural product-inspired Ru complexes: Derived from marine actinomycetes or plant terpenes, these often combine catalytic and bioactive properties, though their mechanisms remain underexplored .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.